molecular formula C6H10Br2 B13844063 (2E)-1,4-Dibromo-2,3-dimethyl-2-butene

(2E)-1,4-Dibromo-2,3-dimethyl-2-butene

Cat. No.: B13844063
M. Wt: 241.95 g/mol
InChI Key: BBYFHJBRRDWKCV-AATRIKPKSA-N
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Description

(2E)-1,4-Dibromo-2,3-dimethyl-2-butene is an organic compound characterized by the presence of two bromine atoms and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1,4-Dibromo-2,3-dimethyl-2-butene typically involves the bromination of 2,3-dimethyl-2-butene. The reaction is carried out by adding bromine to the double bond of 2,3-dimethyl-2-butene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (2E)-1,4-Dibromo-2,3-dimethyl-2-butene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically carried out in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as dimethyl sulfoxide are used.

    Addition Reactions: Hydrogen halides or halogens in inert solvents like dichloromethane are employed.

Major Products:

    Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.

    Elimination Reactions: Alkenes are the primary products.

    Addition Reactions: Dihalides or other addition products are formed.

Scientific Research Applications

(2E)-1,4-Dibromo-2,3-dimethyl-2-butene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is utilized in the preparation of polymers and other advanced materials.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of (2E)-1,4-Dibromo-2,3-dimethyl-2-butene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in the compound make it a versatile reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or addition reactions.

Comparison with Similar Compounds

    1,4-Dibromo-2-butene: Similar in structure but lacks the methyl groups.

    1,4-Dichloro-2,3-dimethyl-2-butene: Similar but with chlorine atoms instead of bromine.

    2,3-Dimethyl-2-butene: The parent compound without the bromine atoms.

Uniqueness: (2E)-1,4-Dibromo-2,3-dimethyl-2-butene is unique due to the presence of both bromine atoms and the double bond, which confer distinct reactivity patterns. The methyl groups also influence the compound’s steric and electronic properties, making it different from its analogs.

Properties

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

(E)-1,4-dibromo-2,3-dimethylbut-2-ene

InChI

InChI=1S/C6H10Br2/c1-5(3-7)6(2)4-8/h3-4H2,1-2H3/b6-5+

InChI Key

BBYFHJBRRDWKCV-AATRIKPKSA-N

Isomeric SMILES

C/C(=C(/C)\CBr)/CBr

Canonical SMILES

CC(=C(C)CBr)CBr

Origin of Product

United States

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